molecular formula C54H68ClN11O9S2 B606945 Sniper(abl)-039 CAS No. 2222354-29-0

Sniper(abl)-039

Cat. No. B606945
M. Wt: 1114.776
InChI Key: PLCDNLSIFCGNNG-GFKCZKLESA-N
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Description

Sniper(abl)-039 is a part of the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein ERasers) compounds. These compounds aim to induce IAP-mediated ubiquitination and proteasome degradation of target proteins .


Synthesis Analysis

The synthesis of SNIPERs involves combining various inhibitors (such as ABL, BRD, AR, ER) and IAP ligands . The synthesis of SNIPERs against BCR-ABL oncogenic kinases employs kinase inhibitors as target ligands . The design and synthesis of SNIPER compounds also involve methods for the detection of target protein degradation and ubiquitylation .


Molecular Structure Analysis

The molecular structure of Sniper(abl)-039 involves conjugating Dasatinib (an ABL inhibitor) to an IAP ligand with a linker . The molecular weight of a similar compound, Sniper(abl)-038, is 1114.77 .


Chemical Reactions Analysis

Sniper(abl)-039 induces the reduction of BCR-ABL protein . It recruits an E3 ligase to the target protein, thereby inducing ubiquitylation and proteasomal degradation of the target protein .

Scientific Research Applications

Sniper Detection and Protection Technologies

  • Acoustic Detection and Localization : Research conducted by Hengy et al. (2014, 2011, 2012) and Maróti et al. (2004) has focused on developing acoustic detection and localization technologies to protect troops from sniper threats. These studies have explored methods like distributed acoustical sensor networks and helmet-mounted arrays for real-time detection and localization of sniper shots, even in complex urban environments. These advancements are crucial for enhancing soldier safety in conflict zones Hengy et al., 2014, Hengy et al., 2011, Hengy et al., 2012, Maróti et al., 2004.

  • Optical and Infrared Technologies : Studies by Zheng et al. (2013) and Brännlund et al. (2013) describe the development of active laser detection systems and SWIR (Short Wave Infrared) camera-based systems for sniper detection. These technologies are designed to detect faint echoes or infrared signatures associated with snipers, enhancing the ability to locate snipers in various environments Zheng et al., 2013, Brännlund et al., 2013.

Software Frameworks for Non-collider Physics Experiments

  • SNiPER Framework Development : Research by Zou et al. (2015, 2018, 2019) focuses on the development of the SNiPER software framework, designed for non-collider physics experiments. This framework emphasizes execution efficiency and flexibility, making it an important tool in the high-energy physics domain. Its applications span from neutrino to cosmic ray experiments Zou et al., 2015, Zou et al., 2018, Zou et al., 2019.

Other Relevant Studies

  • Children's Memory and Proximity to Violence : A study by Pynoos & Nader (1989) examined the impact of a sniper attack on children's memory, highlighting the psychological implications of such violent incidents on young individuals Pynoos & Nader, 1989.

  • External Ballistics of Sniper Rifles : Kozera & Brzuzy (2017) conducted research on the behavior of sniper rifles with and without sound suppressors, focusing on external ballistics parameters like velocity and accuracy Kozera & Brzuzy, 2017.

  • Automated Memory Leak Detection : A paper by Jung et al. (2014) introduces Sniper, an automated memory leak detection tool for C/C++ production software, demonstrating its application in ensuring software reliability and efficiency Jung et al., 2014.

Future Directions

Sniper(abl)-039 shows potential in overcoming drug resistance caused by ABL-1 ATP-binding site mutations . The development of SNIPERs against BCR-ABL oncogenic kinases and their potential in treating chronic myelogenous leukemia (CML) is a promising area of research .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDNLSIFCGNNG-GFKCZKLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68ClN11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sniper(abl)-039

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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